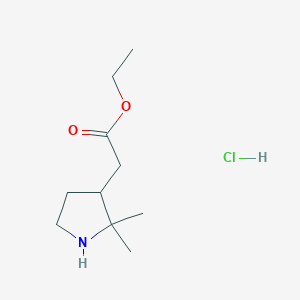
Ethyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrrolidine derivatives is well-documented in the provided papers. For instance, paper describes the synthesis of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate using ethyl 2-chloroacetoacetate and cyanoacetamide in the presence of triethylamine. This method could potentially be adapted for the synthesis of ethyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate by modifying the starting materials and reaction conditions. Similarly, paper outlines a multi-step synthesis procedure for a pyrrolidine hydrochloride derivative, which could offer a template for synthesizing the compound .
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is often characterized using spectroscopic methods, as seen in paper , where NMR, UV-Vis, FT-IR, and Mass spectroscopy were used. Theoretical studies such as DFT and AIM are also employed to evaluate the molecular structure and interactions. These techniques could be applied to ethyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate; hydrochloride to gain a deeper understanding of its molecular structure.
Chemical Reactions Analysis
The reactivity of pyrrolidine derivatives is explored in several papers. For example, paper discusses the reactivity of ethyl 2-(3-furopyridyl)acetates with various electrophiles, and paper describes the condensation reactions of ethyl 4-(chloromethyl)-2,6-dimethylpyridine-3-carboxylate with different nucleophiles. These studies provide a basis for predicting the chemical reactions that ethyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate; hydrochloride might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives can be inferred from the experimental data provided in the papers. For instance, paper discusses the intermolecular hydrogen bonding in the crystal structure of a pyrrolidine derivative, which could be relevant to the physical properties of ethyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate; hydrochloride. Paper also provides insights into the antitumor activity of a related compound, suggesting potential biological properties that could be investigated for the compound of interest.
科学的研究の応用
Deconjugative Esterification in Organic Synthesis The compound has been used in deconjugative esterification reactions. Specifically, 4-(Pyrrolidin-1-yl)pyridine-catalyzed deconjugative esterification involving a variant of this compound demonstrates its potential in the synthetic modification of organic molecules, a process essential in pharmaceutical and materials science (Sano et al., 2006).
Applications in Memory and Learning Studies
Memory Facilitation in Mice Ethyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate; hydrochloride derivatives have been studied for their effects on memory facilitation. A derivative was synthesized and its impact on memory abilities was assessed in mice using the swimming maze test, indicating potential neuropharmacological applications (Li Ming-zhu, 2007).
Safety And Hazards
The compound is classified under GHS07 for safety . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
ethyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-4-13-9(12)7-8-5-6-11-10(8,2)3;/h8,11H,4-7H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDZLOMMRBRHSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCNC1(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate;hydrochloride | |
CAS RN |
2253641-25-5 |
Source


|
| Record name | ethyl 2-(2,2-dimethylpyrrolidin-3-yl)acetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Chloro-5-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B3000847.png)
![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-2-(piperidin-1-ylmethyl)phenol](/img/structure/B3000849.png)
![N-isobutyl-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B3000852.png)
![6-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3000855.png)

![1-Methyl-4-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B3000858.png)

![tert-Butyl 4-[2-(2-bromo-4-nitrophenoxy)acetyl]piperazine-1-carboxylate](/img/structure/B3000860.png)
